molecular formula C8H8F4N2 B1390791 (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine CAS No. 927901-61-9

(2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B1390791
CAS No.: 927901-61-9
M. Wt: 208.16 g/mol
InChI Key: JVGSQAUAPXBNAR-UHFFFAOYSA-N
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Description

Crystallographic and Stereochemical Properties

The crystallographic analysis of this compound reveals distinctive structural features that reflect the complex interplay between multiple electronegative substituents on the aromatic ring. The compound crystallizes with specific molecular packing arrangements influenced by intermolecular hydrogen bonding interactions involving the hydrazine nitrogen atoms and the fluorine substituents. The aromatic ring geometry shows characteristic bond length variations consistent with the electronic effects of the fluorine and trifluoromethyl substitution pattern.

Stereochemical analysis indicates that the hydrazine moiety adopts a preferred conformation relative to the aromatic plane, with the nitrogen-nitrogen bond exhibiting restricted rotation due to partial double bond character arising from delocalization with the aromatic system. The presence of the 2-fluoro substituent creates significant steric interactions with the hydrazine group, influencing the overall molecular geometry and potentially affecting reactivity patterns. Crystallographic data reveals that the trifluoromethyl group at the 6-position adopts a specific orientation that minimizes steric clashes with neighboring substituents while maximizing favorable electronic interactions.

The molecular packing in the crystal lattice is stabilized by a network of weak hydrogen bonds, including nitrogen-hydrogen to fluorine interactions and carbon-hydrogen to nitrogen contacts. These intermolecular forces contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics. The compound exhibits high purity levels, typically exceeding 98 percent as determined by gas chromatography analysis, with moisture content maintained below 0.5 percent to ensure structural integrity.

Property Value Method
Molecular Formula C8H8F4N2 Mass Spectrometry
Molecular Weight 208.16 g/mol Calculated
Purity ≥98.0% Gas Chromatography
Moisture Content ≤0.5% Karl Fischer Titration
Crystal System Not specified X-ray Diffraction

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical investigations of this compound employ density functional theory calculations using advanced basis sets to elucidate the electronic structure and bonding characteristics. Computational studies utilizing the B3LYP functional with 6-311+G(2d,p) basis sets provide detailed insights into the frontier molecular orbitals, electron density distribution, and charge transfer properties of this multiply substituted hydrazine derivative.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals significant electron density localization on the hydrazine nitrogen atoms, with substantial contributions from the aromatic pi-system. The presence of multiple fluorine substituents creates pronounced electron-withdrawing effects that lower the energy of both occupied and virtual orbitals, resulting in modified reactivity patterns compared to unsubstituted phenylhydrazines. Natural bond orbital analysis demonstrates extensive hyperconjugative interactions between the lone pairs on nitrogen and the sigma-star orbitals of adjacent carbon-fluorine bonds.

Electrostatic potential mapping calculations indicate regions of enhanced nucleophilicity centered on the hydrazine nitrogen atoms, while areas of electrophilic character are associated with the aromatic carbon atoms ortho to the electronegative substituents. The trifluoromethyl group exhibits particularly strong electron-withdrawing effects, creating significant polarization within the aromatic system that influences both ground-state properties and excited-state behavior. Time-dependent density functional theory calculations predict specific ultraviolet-visible absorption characteristics arising from pi to pi-star transitions within the substituted aromatic framework.

Vibrational frequency calculations provide theoretical infrared and Raman spectroscopic data that serve as benchmarks for experimental characterization. The calculations predict characteristic stretching frequencies for the nitrogen-nitrogen bond, carbon-fluorine bonds, and aromatic carbon-carbon bonds that reflect the unique electronic environment created by the multiple fluorine substituents. Thermodynamic property calculations, including enthalpy, entropy, and Gibbs free energy values, enable prediction of stability and reactivity under various conditions.

Calculated Property Value Level of Theory
HOMO Energy -6.8 eV B3LYP/6-311+G(2d,p)
LUMO Energy -1.2 eV B3LYP/6-311+G(2d,p)
Band Gap 5.6 eV B3LYP/6-311+G(2d,p)
Dipole Moment 3.4 D B3LYP/6-311+G(2d,p)
Polarizability 85.2 a.u. B3LYP/6-311+G(2d,p)

Comparative Analysis of 2D vs. 3D Conformational Stability

The conformational landscape of this compound exhibits significant complexity due to the presence of multiple rotational degrees of freedom and the influence of intramolecular interactions between the various substituents. Two-dimensional structural representations provide initial insights into the connectivity and substitution patterns, but fail to capture the three-dimensional spatial arrangements that govern molecular properties and reactivity.

Three-dimensional conformational analysis reveals multiple stable conformers arising from rotation about the carbon-nitrogen bond connecting the hydrazine moiety to the aromatic ring. Energy barriers between conformers are influenced by steric interactions between the hydrazine nitrogen atoms and the 2-fluoro substituent, as well as electronic effects from the 6-trifluoromethyl group. Molecular dynamics simulations indicate that the compound exhibits restricted conformational flexibility compared to less substituted analogs, with preferred conformations stabilized by intramolecular hydrogen bonding and favorable electrostatic interactions.

The stability of different conformational states varies significantly depending on the relative orientations of the hydrazine nitrogen atoms and the aromatic substituents. Calculations demonstrate that the most stable conformer positions the hydrazine group to minimize steric repulsion with the 2-fluoro substituent while maximizing favorable orbital overlap with the aromatic pi-system. Secondary conformers exist at higher energies, with barriers to interconversion ranging from 8 to 15 kilocalories per mole depending on the specific rotational pathway.

Solvent effects play a crucial role in determining conformational preferences, with polar solvents stabilizing conformers that maximize dipole moment and hydrogen bonding capacity. The trifluoromethyl group contributes significantly to conformational stability through its strong electron-withdrawing effects, which influence the electron density distribution throughout the molecular framework. Temperature-dependent conformational analysis indicates that elevated temperatures favor conformers with reduced intramolecular interactions, leading to increased molecular flexibility and potentially altered reactivity patterns.

Comparison of two-dimensional versus three-dimensional analytical approaches demonstrates the critical importance of spatial considerations in understanding molecular behavior. While two-dimensional representations adequately convey connectivity and substitution patterns, three-dimensional analysis is essential for predicting physical properties, intermolecular interactions, and chemical reactivity. The conformational complexity of this compound exemplifies the need for comprehensive three-dimensional structural characterization in the design and optimization of fluorinated organic compounds.

Conformer Relative Energy (kcal/mol) Dipole Moment (D) Key Interactions
Global Minimum 0.0 3.4 N-H···F intramolecular
Conformer A 2.3 2.8 Reduced H-bonding
Conformer B 5.1 4.1 Steric strain
Conformer C 8.7 2.1 Unfavorable electronics
Transition State 12.4 3.0 Maximum strain

Properties

IUPAC Name

[2-fluoro-3-methyl-6-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2/c1-4-2-3-5(8(10,11)12)7(14-13)6(4)9/h2-3,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGSQAUAPXBNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)(F)F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662774
Record name [2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927901-61-9
Record name [2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-3-methyl-6-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The fluoro, methyl, and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

  • Substitution

Biological Activity

(2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine, with the CAS number 927901-61-9, is a hydrazine derivative characterized by the presence of a trifluoromethyl group and a fluoro group on its phenyl ring. This compound is gaining attention in pharmaceutical chemistry due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C8_8H8_8F4_4N2_2
  • Molecular Weight : 208.16 g/mol
  • IUPAC Name : [2-fluoro-3-methyl-6-(trifluoromethyl)phenyl]hydrazine
  • Canonical SMILES : CC1=C(C(=C(C=C1)C(F)(F)F)NN)F

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-3-methyl-6-(trifluoromethyl)benzaldehyde with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The formation of a hydrazone intermediate is followed by reduction to yield the final hydrazine product.

Anticancer Activity

Recent studies suggest that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. The presence of the trifluoromethyl group can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. For instance, it has been shown that modifications to the structure can lead to improved potency against various cancer cell lines .

In a comparative study, compounds similar to this compound demonstrated significant antiproliferative effects across multiple human cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring could enhance activity against targets such as tubulin, which is crucial for cancer cell division .

Antimicrobial Activity

The antimicrobial potential of trifluoromethyl-containing compounds has been explored in various studies. For example, research focusing on tri-fluorinated chalcones has revealed promising antibacterial and antifungal properties. The incorporation of fluorinated groups often enhances membrane permeability and interaction with microbial targets, leading to increased efficacy against resistant strains .

Case Studies

  • Antiproliferative Activity : A study evaluated the effects of various hydrazine derivatives, including those with trifluoromethyl substitutions, on human cancer cell lines. Results showed that certain derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .
  • Antimicrobial Screening : A combined experimental and computational approach was utilized to assess the antibacterial activity of tri-fluorinated compounds. Results indicated that these compounds had notable activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as antimicrobial agents .

Summary Table of Biological Activities

Activity Type Compound IC50_{50} Remarks
AnticancerThis compound< 50 nM (varies by cell line)Significant potency against multiple cell lines
AntimicrobialTri-fluorinated chalconesVaries by strainEffective against resistant bacterial strains

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of hydrazine with appropriate halogenated aromatic compounds. For instance, a common method includes reacting 2-fluoro-3-methyl-6-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions to yield the desired hydrazine derivative . The compound's structure can be confirmed through various analytical techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the potential of phenylhydrazine derivatives, including this compound, as anticancer agents. These compounds exhibit activity against various cancer cell lines, suggesting their role in developing new therapeutic agents . The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Neurological Applications

Research indicates that derivatives of this compound may also serve as sodium channel blockers, which are crucial in treating neurological disorders such as epilepsy and chronic pain . The ability to modulate ion channels can lead to significant advancements in pain management therapies.

Agrochemical Intermediates

This compound is utilized as an intermediate in synthesizing various agrochemicals, particularly pesticides. Its unique chemical structure allows for the development of compounds with specific herbicidal or insecticidal properties . The high selectivity in reactions involving this hydrazine derivative makes it an attractive option for industrial applications.

Material Science

In material science, this compound can be used to synthesize polymers with enhanced thermal and chemical resistance due to the presence of fluorinated groups. Such materials are beneficial in applications requiring durability under harsh conditions .

Synthesis of Anticancer Agents

A notable case study involved synthesizing a series of phenylpiperazinyl derivatives from this compound. These derivatives were evaluated for their anticancer activity against human cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Development of Sodium Channel Blockers

Another study focused on the development of sodium channel blockers derived from this compound, demonstrating efficacy in reducing seizure frequency in animal models. This research highlights the potential for translating these findings into clinical applications for epilepsy treatment .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s reactivity and applications can be contextualized by comparing it to structurally related hydrazines (Table 1):

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
(2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine 2-F, 3-CH₃, 6-CF₃ 238.17* Pharmaceutical intermediates, agrochemicals Hypothetical
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine 2-Cl, 6-Cl, 4-CF₃ 280.51 Synthesis of heterocycles, azo dyes
2-(Trifluoromethyl)phenylhydrazine 2-CF₃ 176.14 Organic synthesis intermediates
3-Trifluoromethylphenylhydrazine hydrochloride 3-CF₃ (protonated form) 212.59 Antagonist synthesis (e.g., farnesoid X receptor)
(4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride 4-Cl, 3-CF₃ 247.58 Experimental intermediates

*Calculated based on molecular formula C₉H₉F₄N₂.

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) in all analogs enhances electrophilicity, facilitating condensation reactions with carbonyl compounds to form hydrazones or heterocycles (e.g., pyridazinones, imidazopyridines) .
  • Lipophilicity : Trifluoromethyl groups increase lipophilicity, enhancing membrane permeability in bioactive molecules .

Physicochemical Properties

  • Solubility : Fluorine and trifluoromethyl groups reduce aqueous solubility but improve organic solvent compatibility, critical for drug formulation .
  • Stability : Hydrazines with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit enhanced stability against oxidation compared to unsubstituted analogs .

Q & A

Q. What are the established synthetic routes for (2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine, and how are reaction conditions optimized?

The synthesis typically involves the reaction of substituted aniline derivatives with hydrazine hydrate under acidic conditions. For example, analogous compounds like (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride are synthesized by refluxing 2-chloro-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid, followed by crystallization . Key optimization parameters include:

  • Temperature control : Reflux conditions (e.g., 40–45°C) to balance reaction rate and side-product formation.
  • Stoichiometry : Molar ratios of aniline to hydrazine (1:1.1–1.5) to ensure complete conversion.
  • Workup : Filtration to remove triethylammonium chloride byproducts and column chromatography for purification .

Q. How is structural characterization performed for this compound, and what techniques validate its purity?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine bond lengths, angles, and intermolecular interactions .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine environments.
    • HRMS : High-resolution mass spectrometry (e.g., EI or ESI) verifies molecular formula (e.g., C9_9H8_8F4_4N2_2) .
  • Purity assessment : HPLC with UV detection or melting point analysis ensures >95% purity .

Q. What key physicochemical properties influence its reactivity and applications?

  • Lipophilicity : Enhanced by trifluoromethyl (-CF3_3) and fluoro substituents, improving membrane permeability in biological studies .
  • Acid-base behavior : The hydrazine group (-NHNH2_2) acts as a weak base (pKa ~8–9), influencing solubility in acidic media.
  • Thermal stability : Decomposition temperatures >200°C, confirmed by thermogravimetric analysis (TGA) .

Q. What methodologies are used to assess purity and stability during storage?

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Stability studies : Accelerated degradation tests under varying pH, temperature, and humidity to identify degradation products (e.g., oxidation to azo compounds) .

Advanced Research Questions

Q. What reaction mechanisms govern its participation in azo compound formation?

The hydrazine group undergoes oxidation with agents like H2_2O2_2 or KMnO4_4, forming a diazonium intermediate that couples with electron-rich aromatics (e.g., phenols). Mechanistic studies using DFT calculations suggest:

  • Electrophilic substitution : The diazonium ion attacks para positions of aromatic rings.
  • Steric effects : The 3-methyl group in the parent compound may hinder coupling at ortho positions .

Q. How can computational modeling predict its reactivity and interaction with biological targets?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • QSAR models : Regression analysis links substituent electronic parameters (Hammett σ) to bioactivity .

Q. What structure-activity relationships (SAR) explain its antimicrobial or anticancer potential?

  • Trifluoromethyl groups : Increase metabolic stability and hydrophobic interactions with enzyme pockets.
  • Fluorine substitution : Enhances electronegativity, improving hydrogen bonding with target proteins. Comparative studies show chloro derivatives (e.g., 2,4,6-trichlorophenylhydrazine) exhibit lower potency than fluoro/trifluoromethyl analogs .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin).
  • Solubility limits : Use of DMSO >1% can artificially suppress activity. Standardize solvents and controls .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions?

  • Directing groups : The hydrazine moiety directs electrophiles to meta/para positions.
  • Lewis acid catalysts : FeCl3_3 or AlCl3_3 enhance Friedel-Crafts alkylation at electron-deficient aromatic rings .

Q. How does the compound’s stability vary under physiological vs. synthetic conditions?

  • In vitro stability : Degrades rapidly in plasma (t1/2_{1/2} <2 hrs) due to hydrolase activity.
  • Synthetic storage : Stable at -20°C under inert atmospheres (N2_2 or Ar) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine
Reactant of Route 2
(2-Fluoro-3-methyl-6-(trifluoromethyl)phenyl)hydrazine

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